Acedoben sodium

Solubility Formulation Bioavailability

Standard PABA derivatives suffer from poor aqueous solubility, limiting formulation in adjuvant systems and requiring cytotoxic DMSO. Acedoben sodium solves this through a sodium salt form with >35-fold higher water solubility than its free acid. This unique property directly enables rapid, coordinated self-assembly with ferric ions (Fe-Ace complexes). - **For cancer vaccine development**: Serves as both tumor antigen carrier and intrinsic adjuvant in Fe-Ace platforms. - **For mechanistic studies**: Isolate immunomodulatory effects of the 4-acetamidobenzoic acid moiety in inosine pranobex research. - **For medicinal chemistry**: Quantitative lipophilicity benchmark (vs. fluorinated analog 3F-AcPABA) for PABA derivative design.

Molecular Formula C9H8NNaO3
Molecular Weight 201.15 g/mol
CAS No. 29305-16-6
Cat. No. B12384021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcedoben sodium
CAS29305-16-6
Molecular FormulaC9H8NNaO3
Molecular Weight201.15 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)C(=O)[O-].[Na+]
InChIInChI=1S/C9H9NO3.Na/c1-6(11)10-8-4-2-7(3-5-8)9(12)13;/h2-5H,1H3,(H,10,11)(H,12,13);/q;+1/p-1
InChIKeyQCTHGBUDZUJILN-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acedoben Sodium Identity & Key Properties


Acedoben sodium (CAS 29305-16-6) is the sodium salt of acedoben (4-acetamidobenzoic acid, N-acetyl-PABA), a benzoic acid derivative and a metabolite of benzocaine [1]. The compound is recognized as a key chemical component of the immunomodulatory drug inosine pranobex (inosine acedoben dimepranol), where it contributes to antiviral and immunostimulatory activity [2]. Distinctly, acedoben sodium serves as a precursor for the rapid self-assembly of Fe-Ace coordination complexes, which function as both a tumor antigen carrier and an intrinsic adjuvant to enhance antigen-specific anti-tumor immunity [3].

Aqueous-soluble salt form – enables high-concentration stock preparation without DMSO, supporting aqueous formulation workflows.
Fe-Ace coordination precursor – reported self-assembly with ferric ions for tumor-antigen carrier and intrinsic adjuvant research platforms.
Inosine pranobex component – defined sodium salt for dissecting immunomodulatory mechanism studies.

Acedoben Sodium Uniqueness vs. Analogs


Acedoben sodium exhibits a unique combination of molecular properties that differentiate it from its closest structural analogs. Unlike the free acid form (acedoben), the sodium salt demonstrates a marked increase in aqueous solubility, which can significantly impact formulation and bioavailability . Furthermore, while other PABA derivatives may offer immunomodulatory effects, acedoben sodium uniquely facilitates the rapid, coordinated self-assembly with iron ions (Fe-Ace), a feature not shared by compounds like para-aminosalicylic acid (PAS) or PABA itself . This specific iron-chelating and adjuvant capacity underpins its emerging role in novel cancer vaccine platforms, a functional application absent in many simple benzoic acid derivatives [1].

Acedoben (free acid) has markedly lower aqueous solubility and may require organic co-solvents, shifting formulation and bioavailability study design.
PAS or PABA analogs lack the Fe-Ace coordination self-assembly property, limiting direct use in tumor-antigen carrier and adjuvant research.
Levamisole, imiquimod have distinct structures and do not replicate the acedoben–dimepranol combination in inosine pranobex; may not support component-specific mechanism dissection.

Acedoben Sodium Comparative Evidence Guide


Enhanced Aqueous Solubility

Acedoben sodium demonstrates a marked increase in aqueous solubility relative to its parent free acid, acedoben. This enhanced solubility is a critical differentiator for in vitro and in vivo applications requiring aqueous formulation . The sodium salt achieves a solubility of 100 mg/mL (497.14 mM) in water, whereas the free acid exhibits a solubility of ≥ 2.5 mg/mL (13.95 mM) in a formulation requiring 10% DMSO and a complexing agent .

Aqueous Solubility
Data to verify
> 35-fold higher molar concentration in water vs free acid
Supports aqueous formulation screening without DMSO.
Solubility conditions: review H₂O vs 10% DMSO/complexing agent context.
Solubility Formulation Bioavailability

Fe-Ace Coordination Self-Assembly

Acedoben sodium uniquely enables the rapid self-assembly of Fe-Ace coordination complexes when combined with ferric ions. This property is not reported for structurally similar compounds like para-aminosalicylic acid (PAS) or PABA [1]. These Fe-Ace complexes serve a dual function as both a carrier for tumor antigens and an intrinsic adjuvant, enhancing antigen-specific anti-tumor immunity . In a comparative study, nanofibrous self-assembled cancer vaccines based on Fe-Ace coordination complexes induced a more effective antitumor immune response, exerted a remarkable therapeutic effect, and inhibited tumor growth at distant sites in vivo, compared to free Inosine Pranobex (InP) and other self-assembled cancer vaccines [2].

Fe-Ace Vaccine Response
Reported
Reported antitumor immune response in mouse model vs free InP and other self-assembled vaccines.
Supports cancer vaccine self-assembly research platform.
Model-specific response; quantitative metrics not provided in abstract.
Drug Delivery Cancer Vaccine Adjuvant Self-Assembly

Lipophilicity and Aqueous Distribution

A direct comparison of the physicochemical properties of acedoben (AcPABA) and its trifluoroacetamido derivative (3F-AcPABA) reveals that while their acidities are equivalent (pKa values of their carboxylic acid groups are similar), 3F-AcPABA is over seven times more lipophilic than AcPABA [1]. The octanol-water partition coefficient (Kow) at pH 2.0 demonstrated this significant difference. Furthermore, distribution coefficients (logD) at physiological pH 7.4 show AcPABA has a greater than four-fold increased distribution in the aqueous phase relative to 3F-AcPABA [2].

Aqueous vs Lipophilic Distribution
Head-to-head
> 4× increased aqueous distribution at pH 7.4 vs fluorinated analog (3F-AcPABA).
Aqueous-phase preference for hydrophilic research designs.
pH-dependent partition; review octanol-water distribution data.
Lipophilicity Drug Design Physicochemical Properties

Immunomodulatory Activity in Inosine Pranobex

Acedoben, as the acedoben sodium salt, is an essential component of the immunomodulatory drug inosine pranobex (inosine acedoben dimepranol). This combination drug is clinically used for its antiviral and immunostimulatory properties, including the treatment of mucocutaneous herpes simplex virus infections and subacute sclerosing panencephalitis [1]. While the specific contribution of the acedoben moiety is not fully isolated in all studies, its presence in this established therapeutic agent differentiates it from other immunomodulators like levamisole or imiquimod, which lack this specific chemical structure [2].

Inosine Pranobex Component
Class-level
Clinically used immunomodulatory combination; acedoben salt required for composition.
Supports inosine pranobex mechanism dissection studies.
Isolated acedoben contribution requires further review.
Immunomodulation Antiviral Drug Combination

Acedoben Sodium Key Applications


Self-Adjuvant Cancer Vaccines

This scenario directly leverages the evidence in Section 3 regarding the unique Fe-Ace coordination complex. Researchers developing novel cancer vaccines should procure acedoben sodium to exploit its capacity for rapid self-assembly with ferric ions, creating a platform that simultaneously encapsulates tumor antigens and provides intrinsic adjuvant activity [1]. This approach has demonstrated superior in vivo antitumor efficacy compared to free drug and other self-assembled vaccines [2].

Aqueous Formulations for In Vitro Assays

Based on the >35-fold higher aqueous solubility of acedoben sodium compared to its free acid (Section 3), this compound is the preferred choice for researchers requiring high-concentration stock solutions in water. This avoids the use of DMSO or other organic co-solvents, which can confound cellular assays by introducing vehicle-related cytotoxicity or off-target effects . Applications include preparing dosing solutions for cell culture experiments, in vitro pharmacology studies, and biochemical assays .

Inosine Pranobex Mechanism Research

For studies aiming to dissect the individual contributions of inosine pranobex components, acedoben sodium is an essential reagent. As a defined salt of acedoben, it allows researchers to precisely control the concentration of the 4-acetamidobenzoic acid moiety in experimental systems . This is crucial for isolating its specific immunomodulatory or antiviral effects from those of inosine or the dimepranol counterion [3].

Physicochemical Benchmarking for Novel Derivatives

Researchers engaged in medicinal chemistry and designing new derivatives of PABA or acedoben can utilize acedoben sodium as a key benchmark compound. The comparative data on lipophilicity and aqueous distribution against the fluorinated analog 3F-AcPABA (Section 3) provides a quantitative framework for assessing how structural modifications impact critical physicochemical parameters [4].

Application
Selection Property
Validation Focus
Cancer vaccine self-assembly research
Fe-Ace coordination self-assembly
In vivo tumor model response review
Aqueous formulation for cell-based assays
High aqueous solubility
DMSO-free assay compatibility review
Inosine pranobex mechanism dissection
Acedoben sodium as defined salt
Component-specific immunomodulatory endpoint isolation
Physicochemical benchmarking for PABA derivatives
Aqueous-phase distribution profile
Lipophilicity and solubility parameter review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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